![molecular formula C11H11N5O2 B7530044 N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide, also known as NCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide involves the inhibition of various enzymes and pathways involved in inflammation, oxidative stress, and cancer progression. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Additionally, N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has been found to improve glucose tolerance and insulin sensitivity, which are important factors in the development of diabetes.
实验室实验的优点和局限性
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, including its low solubility in water and limited bioavailability.
未来方向
There are several future directions for the research on N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to explore its mechanism of action in more detail and identify its molecular targets. Additionally, future research could focus on improving the bioavailability and pharmacokinetics of N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide to enhance its therapeutic potential.
Conclusion:
In conclusion, N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and enhance its therapeutic potential.
合成方法
The synthesis of N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide involves the reaction between 3-aminobenzoic acid and pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain pure N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide.
科学研究应用
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c12-11(18)15-8-3-1-2-7(6-8)14-10(17)9-4-5-13-16-9/h1-6H,(H,13,16)(H,14,17)(H3,12,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXLZLWLLREYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

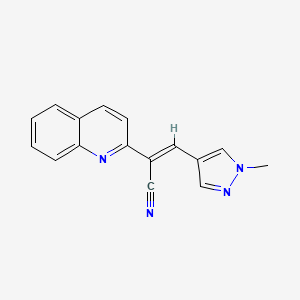
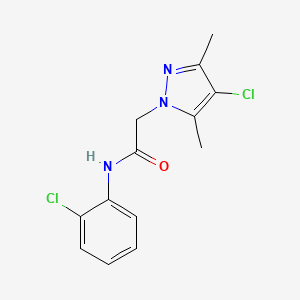
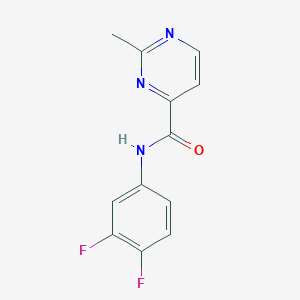
![1-Ethyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7529975.png)
![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)
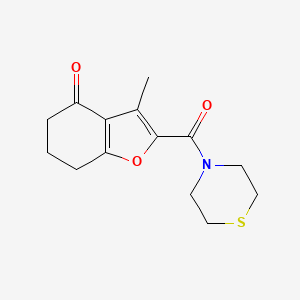
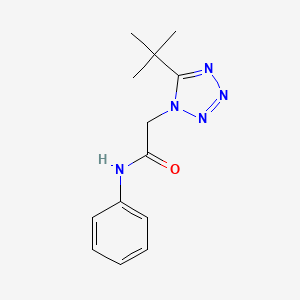
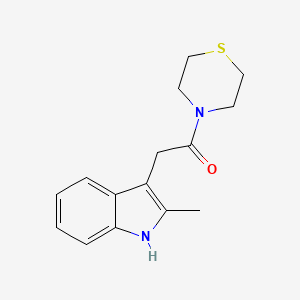
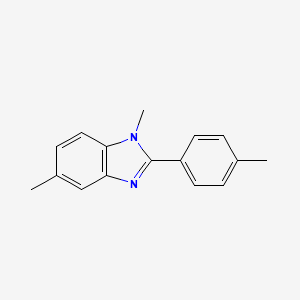
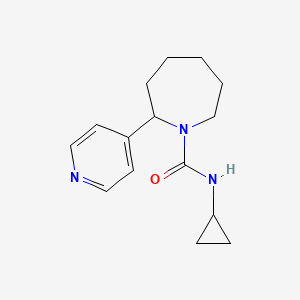
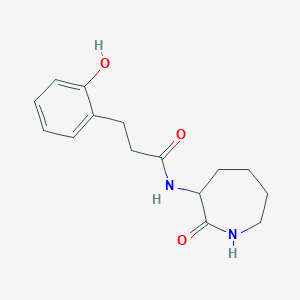
![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
![1-Cyclopropyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)urea](/img/structure/B7530057.png)